molecular formula C14H15NO3 B14016921 Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate

Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate

Cat. No.: B14016921
M. Wt: 245.27 g/mol
InChI Key: NJDBSDVBYWCSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate is a methyl benzoate derivative featuring a tetrahydro-2H-pyran ring substituted with a cyano group at the 4-position, attached to the benzene ring at the 2-position. The following analysis compares it to structurally related compounds from diverse sources.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

methyl 2-(4-cyanooxan-4-yl)benzoate

InChI

InChI=1S/C14H15NO3/c1-17-13(16)11-4-2-3-5-12(11)14(10-15)6-8-18-9-7-14/h2-5H,6-9H2,1H3

InChI Key

NJDBSDVBYWCSDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2(CCOCC2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate typically involves the reaction of a benzoate ester with a tetrahydropyran derivative. One common method includes the use of a Grignard reagent to introduce the tetrahydropyran ring, followed by the addition of a cyano group through nucleophilic substitution . The reaction conditions often require an inert atmosphere, such as argon, and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate biological pathways and lead to various physiological effects .

Comparison with Similar Compounds

Core Structural Features

  • Target Compound: Combines a methyl benzoate core with a 4-cyano-substituted tetrahydro-2H-pyran ring. Key functional groups: ester, ether, nitrile.
  • Similar Compounds: 8b and 8c (): Dihydropyrano-pyranone derivatives with methoxy (8b) or dichloro (8c) benzoyl groups. Functional groups: ester, ketone, ether . C1–C7 (): Quinoline-piperazine-benzoate hybrids with halogen or methoxy substituents. Functional groups: ester, amide, aromatic heterocycles . Alkyl Benzoates (): Simple esters (e.g., methyl, ethyl benzoate) without complex substituents .

Key Differences :

  • The target’s tetrahydro-pyran and cyano groups distinguish it from dihydropyrano-pyranones (8b/c) and quinoline derivatives (C1–C7).
  • Compared to alkyl benzoates (), the target’s bulky substituents likely reduce ester hydrolysis rates and increase lipophilicity.

Implications for Target Compound :

  • Cyclization steps for tetrahydro-pyran formation could mirror methods in .

Physical and Spectroscopic Properties

Melting Points and Polarity

  • 8b (methoxy) : 125°C; 8c (dichloro) : 178°C (). Halogens increase intermolecular forces vs. methoxy .
  • Target Compound: The cyano group’s high polarity may elevate melting points beyond 8b/c, though steric effects from the tetrahydro-pyran could offset this.

Spectroscopic Data

  • 8b/c () : Distinct $ ^1H $ NMR shifts for aromatic protons (δ 6.8–8.1 ppm) and carbonyl groups (δ 170–190 ppm) .
  • C1–C7 (): Quinoline protons appear at δ 8.0–9.0 ppm in $ ^1H $ NMR .
  • Target Compound: Expected $ ^1H $ NMR signals for the tetrahydro-pyran oxygen (δ 3.5–4.5 ppm) and cyano carbon ($ ^13C $ NMR δ 110–120 ppm).

Functional Group Reactivity and Stability

Ester Hydrolysis

  • Alkyl Benzoates () : Methyl benzoate undergoes rapid hydrolysis to benzoic acid. Bulky substituents in the target compound may slow this process, enhancing metabolic stability .

Electronic Effects

  • 8b (methoxy) : Electron-donating group increases electron density on the aromatic ring.
  • Target (cyano): Electron-withdrawing cyano group may reduce electron density, affecting reactivity in electrophilic substitutions.

Toxicity Considerations

  • Methyl Benzoate (): Low acute toxicity (LD₅₀ > 2,000 mg/kg in rats).

Biological Activity

Methyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)benzoate, a compound with potential pharmaceutical applications, has garnered interest due to its structural features and biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a tetrahydropyran ring with a cyanide substituent. Its molecular formula is C13H13N1O2C_{13}H_{13}N_{1}O_{2}, and it possesses a molecular weight of approximately 227.25 g/mol. The presence of the cyanide group suggests potential reactivity and biological significance.

Biological Activity

1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, related compounds have shown potent antiproliferative effects against various cancer cell lines, including melanoma and leukemia . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

2. Mechanism of Action
The biological activity of this compound may be attributed to its interaction with specific molecular targets:

  • Kinase Inhibition : Some derivatives have been identified as selective inhibitors of kinases such as CDK9, which plays a crucial role in cell cycle regulation and transcriptional control. The inhibition of CDK9 leads to reduced phosphorylation of RNA polymerase II, thereby affecting gene expression related to cancer progression .
  • Orexin Receptor Modulation : There is emerging evidence that compounds within this chemical class may act as antagonists at orexin receptors, which are implicated in various physiological processes including sleep regulation and appetite control .

Case Studies

StudyFindings
Study 1A derivative of this compound demonstrated an IC50 value of 1 nM against CDK9, indicating high potency .
Study 2In vivo studies on xenograft models showed that administration of similar compounds significantly suppressed tumor growth at dosages as low as 10 mg/kg .
Study 3Compounds exhibiting orexin receptor antagonism were tested in models for sleep disorders, showing improved wakefulness and reduced food intake in animal models .

Safety and Toxicology

While the therapeutic potential is promising, safety assessments are crucial. Preliminary toxicological evaluations suggest that the compound exhibits a favorable safety profile at therapeutic doses; however, further studies are needed to fully characterize its toxicity and pharmacokinetics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.